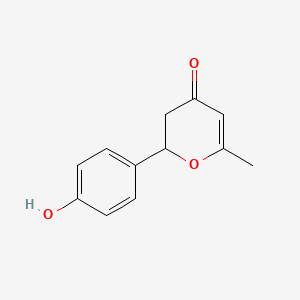

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound likely belongs to the class of organic compounds known as azo compounds, which are characterized by a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl . They are used in a variety of applications, including as dyes and pigments .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) have been synthesized from Rhodiola crenulata . The synthesis involved various steps and resulted in a compound with α-glucosidase inhibitory activities .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . Techniques such as NMR, IR, and elemental analysis are typically used .Chemical Reactions Analysis

In the case of similar compounds, reactions have been observed under certain conditions. For instance, 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For instance, similar compounds have shown fluorescence and their emission characteristics are very sensitive to the micro-environment .Applications De Recherche Scientifique

Anticoccidial and Antimicrobial Activity : A study by Georgiadis (1976) in the Journal of Medicinal Chemistry investigated compounds related to "2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one" for their anticoccidial and antimicrobial activities. The study found that some derivatives showed significant activity as coccidiostats, providing total protection against Eimeria tenella in chickens when administered orally (Georgiadis, 1976).

Synthesis of 2‐Hydrazinylidene‐3‐Hydroxy‐4H‐Furo[3,2-c]pyran-4-ones : Adib et al. (2013) in Helvetica Chimica Acta described a simple synthesis method for pyran-4-ones, which involves the use of dehydroacetic acid, a related compound to "2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one". This synthesis method affords the title compounds in excellent yields (Adib et al., 2013).

Corrosion Inhibition : Research by Saranya et al. (2020) in Colloids and Surfaces A: Physicochemical and Engineering Aspects explored pyran derivatives, including compounds structurally related to "2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one", as corrosion inhibitors for mild steel in acidic environments. The study demonstrated high inhibition efficiency, suggesting their potential use in corrosion protection (Saranya et al., 2020).

Ultrasound-Mediated Synthesis : Wang et al. (2011) in Ultrasonics Sonochemistry developed an environment-friendly protocol for synthesizing pyran-2-one derivatives, which are related to the compound , using ultrasound-mediated condensation. This method offers several advantages, including shorter reaction times and higher yields (Wang et al., 2011).

Structural Investigation : A study in Chemistry of Heterocyclic Compounds (2013) investigated the transformation products of parvifolinone, a compound related to "2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one", providing insights into the structural aspects of such compounds (Нава et al., 2013).

Mécanisme D'action

Target of Action

It is known that similar compounds often target enzymes such as4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme found in nearly all aerobic forms of life and plays a crucial role in the catabolism of tyrosine .

Mode of Action

Compounds with similar structures, like certain herbicides, are known to inhibit the activity of hppd . This inhibition disrupts the normal metabolic processes within the organism, leading to various downstream effects .

Biochemical Pathways

It can be inferred from related compounds that it may influence thetyrosine catabolism pathway . In this pathway, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate . Disruption of this pathway can lead to a variety of downstream effects.

Pharmacokinetics

Similar compounds like piceol have been reported to have good bioavailability and are metabolized into various intermediates .

Action Environment

It is known that environmental factors such as temperature and light can affect the stability and activity of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXNQGVHWYOHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657515 |

Source

|

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

CAS RN |

1167483-18-2 |

Source

|

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the structural characteristics of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one?

A1: The study primarily focuses on the isolation and structural elucidation of two new phenols from Scutellaria barbata. The structure of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one was determined using spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] While the exact molecular formula and weight are not provided in the abstract, these spectroscopic methods provide crucial information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. For a detailed understanding of the spectroscopic data, it would be necessary to refer to the full research article.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

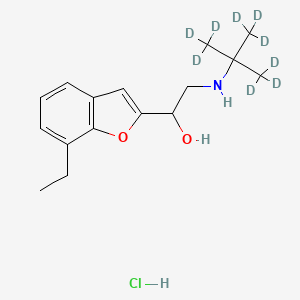

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)